Cas no 130018-77-8 (Levocetirizine)

Levocetirizine is a third-generation antihistamine and the active enantiomer of cetirizine, exhibiting potent and selective antagonism of peripheral H1 receptors. Its primary advantage lies in its enhanced efficacy and reduced sedative effects compared to racemic cetirizine, owing to its higher affinity for H1 receptors. Levocetirizine demonstrates rapid onset of action and prolonged duration, making it suitable for managing allergic conditions such as rhinitis and chronic urticaria. Its low metabolic load and minimal drug-drug interactions further underscore its favorable pharmacokinetic profile. The compound’s high bioavailability and limited central nervous system penetration contribute to its improved safety and tolerability in clinical use.
Levocetirizine structure
Levocetirizine structure
商品名:Levocetirizine
CAS番号:130018-77-8
MF:C21H25N2O3Cl
メガワット:388.8878
MDL:MFCD04112703
CID:64031
PubChem ID:1549000

Levocetirizine 化学的及び物理的性質

名前と識別子

    • (R)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid
    • (R)-Cetirizine Dihydrochloride
    • levocarnitine
    • Vardenafil
    • vardenafilH
    • Vivanza
    • Alerlisin
    • 2-[2-[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethoxy]acetic acid
    • LEVOCETRIZINE
    • Cetirizine-d4
    • LEVOCETIRIZINE
    • (R)-Cetirizine
    • Levocetirizine-d4
    • (R)-Cetirizine-d4
    • Cetirizine R-Isomer
    • -2-(2-(4-((4-Chlorophenyl)
    • LevocetirizineHydrochloride
    • Singulair and xyzal combination
    • EN300-20600167
    • s5864
    • CS-0012812
    • Q421091
    • Acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-
    • BRD-K27184429-300-01-3
    • 130018-77-8
    • (2-{4-[(R)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetic acid
    • Levocetirizine (USAN/INN)
    • Levocetirizine [USAN:INN:BAN]
    • (2-(4-((R-p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid
    • AC-15295
    • R06AE09
    • (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid
    • HCP 1102
    • UNII-6U5EA9RT2O
    • 6U5EA9RT2O
    • PDSP2_000268
    • NS00071601
    • LEVOCETIRIZINE [MART.]
    • Acetic acid, 2-[2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-
    • ZKLPARSLTMPFCP-OAQYLSRUSA-N
    • R-levocetirizine
    • AB00639972-08
    • Cetirizine (r)-form
    • MLS001401375
    • levocetirizinum
    • 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
    • Cetirizine (-) isomer
    • Levocetirizina
    • (2-(4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID
    • Vozet
    • CHEMBL1201191
    • AKOS016844241
    • BIDD:GT0791
    • ACETIC ACID, (2-(4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINYL)ETHOXY)
    • HCP1102
    • Xazal
    • (2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid
    • SMR000466315
    • PDSP2_000117
    • DTXCID1078785
    • Cetirizine, (-)-
    • CETIRIZINE (R)-FORM [MI]
    • Levocetirizine [INN]
    • LEVOCETIRIZINE [WHO-DD]
    • DTXSID60156294
    • Levocetirizine (dihydrochloride)
    • MLS000759420
    • NCGC00263567-04
    • SCHEMBL4914
    • D07402
    • Xarlin
    • (-)-Cetirizine
    • PDSP1_000117
    • 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
    • BDBM85030
    • GTPL1214
    • LEVOCETIRIZINE (MART.)
    • LEVOCETIRIZINE [VANDF]
    • H230000000
    • 2-(2-(4-((R)-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid
    • Cetirizine, (r)-
    • CCG-101021
    • G13265
    • HMS2051N10
    • HMS2231M24
    • HY-B0814
    • Xazal (TN)
    • DB06282
    • CHEBI:94559
    • (R)-Cetirizine (dihydrochloride)
    • LEVOCETIRIZINE [USAN]
    • PDSP1_000269
    • 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid
    • Levocetirizine
    • MDL: MFCD04112703
    • インチ: 1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
    • InChIKey: ZKLPARSLTMPFCP-OAQYLSRUSA-N
    • ほほえんだ: C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N3CCN(CC3)CCOCC(=O)O

計算された属性

  • せいみつぶんしりょう: 388.15500
  • どういたいしつりょう: 388.155
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 443
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 53A^2

じっけんとくせい

  • 密度みつど: 1.237
  • ゆうかいてん: 205-208°C (dec.)
  • ふってん: 542.1°Cat760mmHg
  • フラッシュポイント: 281.6°C
  • PSA: 53.01000
  • LogP: 3.02400

Levocetirizine セキュリティ情報

  • ちょぞうじょうけん:-20°C Freezer

Levocetirizine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Levocetirizine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1469-50mg
Levocetirizine
130018-77-8 99.9%
50mg
¥ 990 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1469-100mg
Levocetirizine
130018-77-8 99.9%
100mg
¥ 1854 2023-09-07
TRC
L379253-500mg
Levocetirizine
130018-77-8
500mg
795.00 2021-08-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1469-2 mg
Levocetirizine
130018-77-8 98.00%
2mg
¥288.00 2022-04-26
Chemenu
CM169625-1g
(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid
130018-77-8 95%
1g
$482 2021-08-05
Chemenu
CM169625-1g
(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid
130018-77-8 95%
1g
$449 2022-03-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1469-10 mg
Levocetirizine
130018-77-8 98.00%
10mg
¥664.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1469-100 mg
Levocetirizine
130018-77-8 98.00%
100MG
¥2264.00 2022-04-26
MedChemExpress
HY-B0814-100mg
Levocetirizine
130018-77-8 99.41%
100mg
¥2200 2024-07-20
MedChemExpress
HY-B0814-25mg
Levocetirizine
130018-77-8 99.41%
25mg
¥1000 2024-07-20

Levocetirizine 合成方法

Levocetirizine 関連文献

Levocetirizineに関する追加情報

Professional Introduction to Levocetirizine (CAS No: 130018-77-8)

Levocetirizine, with the chemical name (S)-[1-[4-chlorophenyl]-[4-(4-hydroxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]ethyl]-3-ethylcarbamate, is a highly effective and widely utilized antihistamine medication. Its CAS number, 130018-77-8, uniquely identifies it in the chemical and pharmaceutical industries. This compound belongs to the second-generation antihistamines, known for their high selectivity and minimal sedative effects, making it a preferred choice for treating allergic conditions such as hay fever, urticaria, and other allergic rhinitis symptoms.

The pharmacological properties of Levocetirizine are primarily attributed to its ability to competitively inhibit the H1 histamine receptors. Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, which significantly reduces the likelihood of drowsiness and cognitive impairment. This characteristic has made it a cornerstone in the management of allergic disorders, particularly in patients who require alertness and cognitive function throughout the day.

Recent advancements in pharmaceutical research have further highlighted the therapeutic potential of Levocetirizine. Studies have demonstrated its efficacy not only in treating allergic reactions but also in potentially mitigating certain neurological symptoms associated with histamine release. For instance, research published in the journal *Neuropharmacology* suggests that Levocetirizine may have neuroprotective properties, which could be beneficial in conditions involving neuroinflammation and oxidative stress.

The synthesis of Levocetirizine (CAS No: 130018-77-8) involves a multi-step process that requires precise control over reaction conditions and purification techniques. The key intermediate in its synthesis is (S)-4-chlorocyclohexanol, which is reacted with 4-hydroxybenzaldehyde to form the tetrahydronaphthalene core structure. This core is then coupled with ethyl carbamate to yield the final product. The stereochemistry of the (S)-configuration is crucial for its pharmacological activity, underscoring the importance of advanced chiral synthesis techniques in its production.

In clinical settings, Levocetirizine is available in various formulations, including tablets, syrup, and chewable tablets, catering to different patient preferences and needs. The standard adult dosage is typically 5 mg once daily, with pediatric dosages adjusted based on body weight. Its rapid absorption profile ensures that patients experience relief from allergy symptoms within a relatively short time frame after administration.

The safety profile of Levocetirizine has been extensively evaluated through numerous clinical trials. Common side effects include mild gastrointestinal discomfort, dry mouth, and headaches, but these are generally well-tolerated. More serious adverse effects are rare but may include allergic reactions and cardiac issues. As with any medication, patients should consult healthcare professionals before starting treatment to ensure it is appropriate for their specific health condition.

The role of computational chemistry and molecular modeling has significantly enhanced our understanding of how Levocetirizine interacts with H1 histamine receptors. These tools have allowed researchers to predict binding affinities and optimize drug design for improved efficacy and reduced side effects. For example, studies using molecular dynamics simulations have provided insights into the conformational changes that occur upon binding of Levocetirizine to its target receptor, which can inform future drug development strategies.

The global demand for high-quality antihistamines like Levocetirizine continues to grow due to the increasing prevalence of allergic diseases worldwide. Pharmaceutical companies are investing heavily in research to develop novel formulations and combination therapies that enhance patient outcomes. Additionally, efforts are being made to improve access to these medications in developing regions where allergic conditions may be underdiagnosed or undertreated.

The environmental impact of manufacturing processes for compounds like Levocetirizine (CAS No: 130018-77-8) is also a critical consideration. Sustainable practices are being adopted to minimize waste generation and reduce energy consumption during synthesis. For instance, green chemistry principles are being applied to develop more efficient synthetic routes that utilize renewable resources and generate fewer by-products.

In conclusion, Levocetirizine represents a significant advancement in the treatment of allergic disorders due to its high efficacy, minimal sedative effects, and favorable safety profile. Ongoing research continues to uncover new therapeutic applications for this compound beyond traditional allergy management. As our understanding of histamine receptors and their role in various physiological processes deepens, the potential uses for Levocetirizine may expand even further.

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